molecular formula C23H19NO3S2 B4729856 N-[4-hydroxy-3-(phenylthio)-1-naphthyl]-4-methylbenzenesulfonamide

N-[4-hydroxy-3-(phenylthio)-1-naphthyl]-4-methylbenzenesulfonamide

Cat. No. B4729856
M. Wt: 421.5 g/mol
InChI Key: BLTMRVBHRPRVNU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-hydroxy-3-(phenylthio)-1-naphthyl]-4-methylbenzenesulfonamide, also known as HMBS, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound belongs to the class of sulfonamide derivatives and has been found to exhibit promising biological activities.

Mechanism of Action

N-[4-hydroxy-3-(phenylthio)-1-naphthyl]-4-methylbenzenesulfonamide exerts its biological activities through various mechanisms of action. It inhibits the activity of COX-2 by binding to its active site, thereby reducing the production of prostaglandins, which are responsible for inflammation. The compound also scavenges free radicals by donating electrons to stabilize them, thereby preventing oxidative damage to cells.
Biochemical and Physiological Effects
This compound has been found to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation, prevent oxidative damage to cells, and induce apoptosis in cancer cells. The compound has also been found to inhibit the growth of tumor cells and reduce the expression of genes involved in cancer progression.

Advantages and Limitations for Lab Experiments

N-[4-hydroxy-3-(phenylthio)-1-naphthyl]-4-methylbenzenesulfonamide has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and its chemical and physical properties have been well characterized. However, the compound has limited solubility in water, which may pose challenges for certain experiments.

Future Directions

There are several potential future directions for the study of N-[4-hydroxy-3-(phenylthio)-1-naphthyl]-4-methylbenzenesulfonamide. Further research is needed to elucidate the precise mechanisms of action of the compound and to identify its molecular targets. The development of more soluble derivatives of this compound may also be explored to overcome its limitations in certain experiments. Additionally, the therapeutic potential of this compound in various diseases and conditions should be further investigated.

Scientific Research Applications

N-[4-hydroxy-3-(phenylthio)-1-naphthyl]-4-methylbenzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antioxidant, and anticancer activities. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the inflammatory response. This compound has also been found to scavenge free radicals and protect cells from oxidative stress.

properties

IUPAC Name

N-(4-hydroxy-3-phenylsulfanylnaphthalen-1-yl)-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19NO3S2/c1-16-11-13-18(14-12-16)29(26,27)24-21-15-22(28-17-7-3-2-4-8-17)23(25)20-10-6-5-9-19(20)21/h2-15,24-25H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTMRVBHRPRVNU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=C(C3=CC=CC=C32)O)SC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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